2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 393838-42-1
VCID: VC6338676
InChI: InChI=1S/C12H5Cl3N2OS3/c13-8-2-1-7(20-8)6-4-19-12(16-6)17-11(18)5-3-9(14)21-10(5)15/h1-4H,(H,16,17,18)
SMILES: C1=C(SC(=C1)Cl)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
Molecular Formula: C12H5Cl3N2OS3
Molecular Weight: 395.72

2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide

CAS No.: 393838-42-1

Cat. No.: VC6338676

Molecular Formula: C12H5Cl3N2OS3

Molecular Weight: 395.72

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide - 393838-42-1

Specification

CAS No. 393838-42-1
Molecular Formula C12H5Cl3N2OS3
Molecular Weight 395.72
IUPAC Name 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
Standard InChI InChI=1S/C12H5Cl3N2OS3/c13-8-2-1-7(20-8)6-4-19-12(16-6)17-11(18)5-3-9(14)21-10(5)15/h1-4H,(H,16,17,18)
Standard InChI Key FXPYYSNSOUXNMI-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)Cl)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl

Introduction

Molecular Structure and Physicochemical Properties

The compound’s molecular formula is C₁₂H₅Cl₃N₂OS₃, with a molecular weight of 395.72 g/mol. Its structure features:

  • Thiophene backbone: A five-membered aromatic ring with two chlorine substituents at positions 2 and 5.

  • Thiazole moiety: A 1,3-thiazol-2-yl group substituted at position 4 with a 5-chlorothiophen-2-yl unit.

  • Carboxamide linkage: Connects the thiophene and thiazole systems via an N–C(=O) bond.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number393838-42-1
IUPAC Name2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
SMILESC1=C(SC(=C1)Cl)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
InChI KeyFXPYYSNSOUXNMI-UHFFFAOYSA-N
Topological Polar Surface Area135 Ų

The presence of three chlorine atoms contributes to its lipophilicity (clogP ≈ 3.8), while the carboxamide and thiazole groups introduce hydrogen-bonding capacity, critical for biological interactions .

Synthetic Pathways and Reaction Optimization

Synthesis typically involves a multi-step sequence leveraging nucleophilic aromatic substitution (SNAr) and condensation reactions:

Key Intermediate: 4-(5-Chlorothiophen-2-yl)-1,3-Thiazol-2-Amine

This precursor, CAS 123971-45-9, is synthesized via cyclization of thiourea derivatives with α-haloketones. Field emission SEM studies confirm its crystalline morphology, with a purity >98% achievable via column chromatography .

Final Coupling Reaction

The carboxamide bond is formed using 2,5-dichlorothiophene-3-carbonyl chloride and the thiazol-2-amine intermediate under inert conditions (N₂ atmosphere). Solvent screening indicates optimal yields (72–78%) in dimethylformamide (DMF) at 0–5°C, with triethylamine as a base.

Table 2: Reaction Conditions for Amide Bond Formation

ParameterOptimal Value
SolventAnhydrous DMF
Temperature0–5°C
Reaction Time12–16 hours
BaseTriethylamine (3.0 equiv)
Yield72–78%

Biological Activity and Mechanism of Action

The compound’s bioactivity stems from its dual heterocyclic systems, which enable interactions with kinase domains and microbial enzymes:

Kinase Inhibition

In Plasmodium falciparum kinase (PfPK6) assays, structural analogues with thiophene-thiazole systems demonstrate IC₅₀ values of 130–236 nM. Molecular docking reveals that the 5-chlorothiophenyl group occupies a hydrophobic pocket near the ATP-binding site, while the carboxamide forms hydrogen bonds with Lys38 .

Comparative Analysis with Structural Analogues

Table 3: Activity of Thiophene-Thiazole Derivatives

CompoundPfPK6 IC₅₀ (nM)Antimicrobial MIC (μg/mL)
Target compound130–2362–8
5-Methylthiophene analog22216
Phenyl-substituted32932

Key findings:

  • Electron-withdrawing groups (e.g., Cl) at thiophene positions enhance kinase binding via dipole interactions .

  • Thiazole nitrogen is critical for microbial target engagement, as replacement with furan reduces activity 3-fold .

Applications in Materials Science

While primarily studied for biological activity, the compound’s extended π-system (λmax = 320 nm in DCM) suggests utility in organic electronics. Cyclic voltammetry reveals reversible oxidation at +1.2 V vs. Ag/AgCl, indicating potential as a p-type semiconductor .

Future Research Directions

  • Pharmacokinetic Profiling: Address solubility limitations (logS = -4.2) through prodrug strategies or nanoformulations.

  • Target Identification: Use CRISPR-Cas9 screens to map off-target kinase interactions.

  • Materials Optimization: Explore doping with CuO–Bi₂O₃ nanocomposites to enhance charge mobility .

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